molecular formula C11H9BrN2O3 B1519843 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 182415-28-7

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1519843
CAS RN: 182415-28-7
M. Wt: 297.1 g/mol
InChI Key: FDRWGMORGBCDFM-UHFFFAOYSA-N
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Description

“4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazoles and Pyranopyrazoles : Martins et al. (2013) described the use of brominated trihalomethylenones, related to the chemical structure of interest, as precursors in synthesizing various pyrazoles. This includes the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other derivatives, demonstrating the compound's utility in creating structurally diverse pyrazoles with potential applications in various fields (Martins et al., 2013).

  • Radiotracer Synthesis for PET Imaging : Katoch-Rouse and Horti (2003) explored the synthesis of radiotracers for studying CB1 cannabinoid receptors, utilizing a compound structurally similar to 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. This indicates its potential application in the development of radiotracers for positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).

  • Synthesis of Nonlinear Optical Materials : Tamer et al. (2015) reported on a compound with a similar structure, highlighting its potential in synthesizing materials with nonlinear optical properties. This suggests the relevance of such compounds in developing materials for optical applications (Tamer et al., 2015).

Corrosion Protection and Material Science

  • Corrosion Inhibition : Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel. This research implies that derivatives of the mentioned compound might serve as effective corrosion inhibitors, particularly in acidic environments (Paul et al., 2020).

Biomedical Applications

  • Anticancer and Antiviral Activities : Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones, starting from compounds structurally related to this compound. They reported selective inhibition of leukemia cell lines, highlighting potential applications in developing anticancer therapies (Havrylyuk et al., 2013).

properties

IUPAC Name

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWGMORGBCDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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